molecular formula C9H6ClN3O B2659862 3-(4-Chlorophenyl)-1,2,4-triazin-6-one CAS No. 103824-43-7

3-(4-Chlorophenyl)-1,2,4-triazin-6-one

Cat. No.: B2659862
CAS No.: 103824-43-7
M. Wt: 207.62
InChI Key: UUAVUAILTHWDHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-triazin-6-one is a chemical compound based on the 1,2,4-triazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine core is known for its diverse biological activities and is present in several established therapeutic agents. The specific substitution with a 4-chlorophenyl group at the 3-position is a common modification in drug development, often used to influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets[a]. This molecular framework is extensively investigated for its potential as a privileged scaffold in the development of novel anticancer agents. A substantial body of scientific literature reviews the broad antitumor potential of 1,2,4-triazine derivatives, which can function through various mechanisms such as kinase inhibition[a]. Researchers value this compound as a key synthetic intermediate for constructing more complex, fused heterocyclic systems. For instance, related 1,2,4-triazine derivatives serve as precursors in efficient routes to synthetically challenging structures like pyrazolo[3,4-e][1,2,4]triazines, which are valuable scaffolds in their own right[b]. As a high-purity building block, this compound enables the exploration of new chemical space and the development of potential inhibitors for various disease-related enzymes and receptors. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-1,2,4-triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVUAILTHWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103824-43-7
Record name 3-(4-chlorophenyl)-1,6-dihydro-1,2,4-triazin-6-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then reacted with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-triazin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-(4-methoxyphenyl)-1,2,4-triazin-6-one.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of spiro-fused pyrazolo-oxazine derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Biological Activity (MIC, μg/mL)
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[...]ethanone () 4-Ethoxyphenyl C₂₃H₂₅N₃O₃ Ethoxy group increases lipophilicity. Not reported, but reduced polarity may lower solubility.
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...] () 4-Chlorophenyl, 7-methoxy C₂₃H₂₂ClN₃O₂ Chlorine enhances electronegativity; methoxy may improve membrane penetration. Antimicrobial activity inferred from related compounds (MIC: 50–250 μg/mL) .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydro[...] () 4-Ethoxyphenyl, phenyl C₂₆H₂₇N₃O₂ Bulky phenyl and ethoxy groups may sterically hinder target binding. Not reported; structural similarity suggests moderate activity.
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-...]ethanone () 4-Hydroxyphenyl, thienyl C₂₁H₂₃N₃O₂S Thiophene introduces π-π interactions; hydroxyl aids solubility. Not reported, but sulfur-containing analogs often show enhanced bioavailability.
Risperidone Impurity 19 () 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ Fluorine atoms enhance metabolic stability and CNS penetration. Pharmacologically relevant but no antimicrobial data .

Pharmacokinetic and Toxicological Considerations

  • Toxicity: No direct data exist, but piperidine-containing analogs (e.g., ) are generally well-tolerated in preclinical models .

Biological Activity

3-(4-Chlorophenyl)-1,2,4-triazin-6-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a triazine core with a chlorine substituent on the phenyl ring. This structure contributes to its lipophilicity, facilitating membrane permeability and potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, chalcones synthesized using similar triazine frameworks showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was as low as 7.81 μL/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A specific derivative demonstrated selective cytotoxicity against human cervical carcinoma cells while showing minimal toxicity in vivo. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Toxicity (in vitro)Toxicity (in vivo)
This compoundHeLa5.0Non-toxicSlightly toxic
Other derivativesVariousVariesVariesVaries

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazine derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Certain derivatives have shown protective effects against oxidative stress in erythrocytes, indicating potential applications in managing oxidative damage-related conditions .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives for their effects on red blood cells. The study found that these compounds exhibited low hemolytic activity, suggesting safety for therapeutic use . Additionally, the protective effects against oxidative damage were quantified, highlighting the relevance of these compounds in oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-1,2,4-triazin-6-one, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of triazine derivatives often involves cyclocondensation reactions or nucleophilic substitutions. For this compound, key parameters include:

  • Temperature : Maintain 80–120°C to balance reaction kinetics and thermal stability .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Solvents : Chlorobenzene or o-dichlorobenzene (ODCB) are preferred for their polarity and boiling points .
  • By-product mitigation : Optimize stoichiometry (e.g., molar ratios of chlorophenyl precursors to triazine intermediates) and employ gradient purification (e.g., column chromatography) .

Basic Research Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the triazine ring and chlorophenyl group. For example, aromatic protons appear at δ 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₉H₆ClN₃O requires m/z 223.0145) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity studies .

Basic Research Question

Q. How does the structure of this compound influence its physicochemical properties?

Methodological Answer:

  • Polarity : The triazine ring and chlorophenyl group increase hydrophobicity (logP ~2.5), impacting solubility in organic solvents .
  • Acid-Base Behavior : The triazinone moiety exhibits weak acidity (pKa ~8.5), influencing protonation states in biological assays .
  • Thermal Stability : Decomposition above 250°C, verified via thermogravimetric analysis (TGA) .

Advanced Research Question

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the C-5 position on the triazine ring is electrophilic due to low LUMO energy (-1.8 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for substitution reactions) .

Advanced Research Question

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

  • Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) .
  • Structural Analog Comparison : Test derivatives (e.g., 4-cyclopropyl-substituted triazinones) to isolate the role of the chlorophenyl group .
  • Dose-Response Analysis : Establish IC₅₀ values with rigorous statistical validation (e.g., ANOVA, p <0.05) .

Advanced Research Question

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats for bioavailability studies .
  • Analytical Methods : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .
  • Metabolic Profiling : Identify phase I/II metabolites via liver microsome assays (e.g., CYP3A4-mediated oxidation) .

Advanced Research Question

Q. How does the electronic configuration of the triazine ring affect intermolecular interactions in crystal structures?

Methodological Answer:

  • X-ray Diffraction : Analyze hydrogen bonds between triazinone carbonyl (C=O) and adjacent NH groups (d = 2.8–3.0 Å) .
  • Hirshfeld Surface Analysis : Quantify π-π stacking contributions from chlorophenyl rings (e.g., 15% of total interactions) .
  • Comparative Studies : Contrast with non-chlorinated analogs to assess halogen bonding effects .

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